![molecular formula C8H6F3N3O B2970693 3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile CAS No. 956779-03-6](/img/structure/B2970693.png)

3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

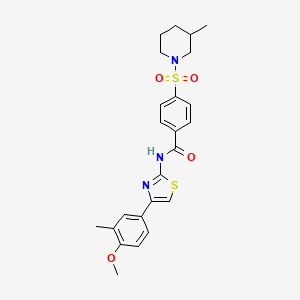

This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms . It has a trifluoromethyl group attached to the pyrazole ring, which can significantly alter the chemical properties of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and the yield was improved from 67% to 93.7% . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .Molecular Structure Analysis

The molecular formula of this compound is C8H6F3N3O . The structure includes a pyrazole ring with a trifluoromethyl group and a nitrile group attached to it .Chemical Reactions Analysis

The compound, like other pyrazoles, can undergo a variety of chemical reactions. For instance, functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Aplicaciones Científicas De Investigación

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles have been identified as potent anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. Researchers have highlighted the potential of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthetic Applications in Heterocyclic Chemistry

Studies have explored the synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, revealing interesting new rearrangements and correcting several erroneous structural assignments previously reported in the literature. This work underlines the complexity and the synthetic versatility of pyrazole-based compounds (Moustafa et al., 2017).

Role in Cytochrome P450 Isoform Inhibition

While focusing on the broader chemical space, related research has evaluated the selectivity of various chemical inhibitors on cytochrome P450 isoforms, essential for drug metabolism. This study provides insights into how structural analogs of the compound might influence the metabolism of pharmaceuticals by inhibiting specific CYP isoforms, potentially guiding the design of safer and more effective drugs (Khojasteh et al., 2011).

Environmental Presence and Analysis

Research into the environmental presence and analysis of structurally similar compounds, such as organophosphate esters, provides insights into the persistence and fate of these chemicals in aquatic environments. Understanding the environmental impact of such compounds is crucial for assessing their safety and regulatory compliance (Truong et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be of interest in the development of new pharmaceuticals or agrochemicals .

Mecanismo De Acción

Target of Action

It’s known that trifluoromethyl pyrazole derivatives have prominence in both agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

The compound is part of the trifluoromethyl pyrazole derivatives family . These derivatives are known to be involved in various biochemical pathways due to their wide usage in agrochemicals and pharmaceuticals .

Result of Action

As a member of the trifluoromethyl pyrazole derivatives, it is likely to have significant effects given the prominence of these motifs in both agrochemicals and pharmaceuticals .

Propiedades

IUPAC Name |

3-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c1-14-7(8(9,10)11)5(4-13-14)6(15)2-3-12/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCHMTIUZQPSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)

![2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2970630.png)